N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a complex organic compound characterized by the presence of a chlorophenyl group, a morpholino group, and a naphthyl group linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorophenylamine with oxalyl chloride to form N-(2-chlorophenyl)oxalamide.
Addition of the Naphthyl Group: The intermediate is then reacted with 2-(naphthalen-1-yl)ethylamine under controlled conditions to introduce the naphthyl group.
Morpholino Group Introduction: Finally, the morpholino group is introduced through a nucleophilic substitution reaction with morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and continuous flow techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its ability to form stable complexes with metals makes it useful in the development of catalysts and other industrial applications.
Mechanism of Action
The mechanism by which N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the morpholino group suggests potential interactions with biological membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide
- N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
Uniqueness
Compared to similar compounds, N1-(2-chlorophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacophore and its versatility in synthetic applications.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c25-20-10-3-4-11-21(20)27-24(30)23(29)26-16-22(28-12-14-31-15-13-28)19-9-5-7-17-6-1-2-8-18(17)19/h1-11,22H,12-16H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXQYROWFBPJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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